molecular formula C18H19ClO3 B13768512 Acetic acid, 2-(4-(4-chlorobenzyl)-2-methylphenoxy)-, ethyl ester CAS No. 71548-25-9

Acetic acid, 2-(4-(4-chlorobenzyl)-2-methylphenoxy)-, ethyl ester

Cat. No.: B13768512
CAS No.: 71548-25-9
M. Wt: 318.8 g/mol
InChI Key: FKVBTBWXORSLPQ-UHFFFAOYSA-N
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Description

Acetic acid, 2-(4-(4-chlorobenzyl)-2-methylphenoxy)-, ethyl ester is a chemical compound that belongs to the class of organic compounds known as esters. Esters are commonly derived from carboxylic acids and alcohols. This particular compound features a complex structure with a chlorobenzyl group and a methylphenoxy group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-(4-(4-chlorobenzyl)-2-methylphenoxy)-, ethyl ester typically involves the esterification of acetic acid with the corresponding alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this ester may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts, such as acidic ion-exchange resins, can also enhance the efficiency of the esterification process. The final product is typically purified using large-scale distillation equipment.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-(4-(4-chlorobenzyl)-2-methylphenoxy)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert the ester into the corresponding alcohol.

    Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The products vary depending on the nucleophile used but typically include new esters or amides.

Scientific Research Applications

Acetic acid, 2-(4-(4-chlorobenzyl)-2-methylphenoxy)-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: It may serve as a precursor for the development of pharmaceutical agents.

    Industry: The ester is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of acetic acid, 2-(4-(4-chlorobenzyl)-2-methylphenoxy)-, ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The chlorobenzyl and methylphenoxy groups may also interact with enzymes or receptors, influencing their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, 2-(4-chlorobenzyl)-, ethyl ester
  • Acetic acid, 2-(2-methylphenoxy)-, ethyl ester
  • Acetic acid, 2-(4-(4-chlorobenzyl)-2-methylphenoxy)-, methyl ester

Uniqueness

Acetic acid, 2-(4-(4-chlorobenzyl)-2-methylphenoxy)-, ethyl ester is unique due to the presence of both the chlorobenzyl and methylphenoxy groups These groups confer specific chemical and biological properties that distinguish it from other esters

Properties

CAS No.

71548-25-9

Molecular Formula

C18H19ClO3

Molecular Weight

318.8 g/mol

IUPAC Name

ethyl 2-[4-[(4-chlorophenyl)methyl]-2-methylphenoxy]acetate

InChI

InChI=1S/C18H19ClO3/c1-3-21-18(20)12-22-17-9-6-15(10-13(17)2)11-14-4-7-16(19)8-5-14/h4-10H,3,11-12H2,1-2H3

InChI Key

FKVBTBWXORSLPQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)CC2=CC=C(C=C2)Cl)C

Origin of Product

United States

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